molecular formula C10H8ClNO3 B13617015 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

Cat. No.: B13617015
M. Wt: 225.63 g/mol
InChI Key: KFVSVTQIWBMVGT-UHFFFAOYSA-N
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Description

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a chlorinated benzo[d][1,3]dioxole ring attached to a hydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of a nitrile precursor and a hydroxylating agent under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom on the benzo[d][1,3]dioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol
  • (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
  • 1-benzo[1,3]dioxol-5-yl derivatives

Uniqueness

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

3-(7-chloro-1,3-benzodioxol-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H8ClNO3/c11-7-3-6(8(13)1-2-12)4-9-10(7)15-5-14-9/h3-4,8,13H,1,5H2

InChI Key

KFVSVTQIWBMVGT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(CC#N)O)Cl

Origin of Product

United States

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